4-(Difluoromethyl)benzamide
Description
Evolution of Fluorinated Benzamide (B126) Chemistry
The history of benzamide derivatives in chemical research dates back to the 19th century, with foundational discoveries in polymorphism highlighting their structural diversity. Over the 20th century, the introduction of fluorine into these frameworks marked a significant leap forward, driven by the element's unique ability to alter properties like bioavailability and metabolic stability. frontiersin.org
Fluorinated benzamides have become a major focus in medicinal chemistry. mdpi.com The substitution of hydrogen with fluorine can profoundly affect a molecule's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation. ontosight.aifrontiersin.org This has led to the exploration of fluorinated benzamide derivatives in a wide range of therapeutic areas, including oncology and neurology. ontosight.aimdpi.com The development of synthetic methods, such as those for histone deacetylase inhibitors, often involves using already fluorinated starting materials or introducing fluorine at a later stage to achieve the desired molecular properties. mdpi.com This evolution has set the stage for more sophisticated fluorinated building blocks like 4-(Difluoromethyl)benzamide.
Significance of the Difluoromethyl Moiety in Organic Synthesis and Chemical Biology
The difluoromethyl group (–CF2H) is of paramount importance in modern drug design and discovery. nih.govresearchgate.net Its value stems from a unique combination of physical and chemical properties that can significantly enhance the performance of a bioactive molecule.
One of its most critical roles is as a bioisostere for other functional groups. The –CF2H group can mimic hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups, which are common in pharmaceuticals. nih.govontosight.ai This substitution can lead to improved metabolic stability without sacrificing the key interactions required for biological activity.
Furthermore, the difluoromethyl group is considered a lipophilic hydrogen bond donor . ontosight.ai The polarized C-H bond within the –CF2H moiety can form hydrogen bonds, which are crucial for a drug's binding selectivity and affinity to its target protein. nih.gov Unlike a hydroxyl group, however, it tends to increase the molecule's lipophilicity, which can improve its ability to cross cell membranes. This dual-functionality allows for the fine-tuning of a molecule's pharmacokinetic profile. ontosight.ai The strategic introduction of this group is a key tactic in developing new agrochemicals and pharmaceuticals with enhanced efficacy. uni-muenster.deresearchgate.net
Contemporary Research Directions for this compound
Current research involving this compound is primarily centered on its application as a versatile synthetic intermediate for constructing more complex and biologically active molecules. While studies focusing exclusively on this compound itself are limited, its value is realized when it is incorporated into larger molecular frameworks designed for specific applications in agrochemistry and medicine.
The core benzamide structure is a recognized pharmacophore, and the attached 4-(difluoromethyl) group provides the beneficial properties discussed previously. Therefore, research is directed towards synthesizing derivatives where the benzamide's amine group is functionalized to create novel compounds. These research avenues include:
Development of Agrochemicals: The difluoromethyl group is a key feature in several modern pesticides. Research efforts likely involve using this compound as a precursor to new herbicides, fungicides, or insecticides, aiming to enhance their potency and metabolic stability in the field. ontosight.ai
Pharmaceutical Drug Discovery: In medicinal chemistry, the compound serves as a scaffold for creating new therapeutic agents. By building upon the this compound core, scientists can design novel inhibitors for enzymes like kinases or other protein targets implicated in diseases such as cancer.
Advanced Synthesis Methods: The development of more efficient and selective methods for incorporating the this compound unit into target molecules is an ongoing area of interest. This includes late-stage functionalization, where the moiety is added near the end of a complex synthesis. rsc.org
In essence, this compound is a powerful tool in the chemist's arsenal, with its contemporary research value being demonstrated through the novel and impactful molecules it helps to create.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C8H7F2NO |
| Molar Mass | 171.15 g/mol |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4-(difluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
JUHKOFJPFUHYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Benzamide Systems
Mechanistic Aspects of Difluoromethyl Group Transformations
The difluoromethyl (CF₂H) group is not merely a passive substituent; it actively participates in and enables a range of chemical transformations, particularly those involving radical intermediates.
The C-H or C-F bonds of a difluoromethyl group can be activated to generate radical species. One common strategy involves the single-electron reduction of a precursor, such as a trifluoromethylarene, which then eliminates a fluoride (B91410) anion to yield an aryldifluoromethyl radical. rhhz.net This radical can then engage in a variety of reactions. Photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions. mdpi.comresearchgate.net
Once generated, the 4-(difluoromethyl)phenyl radical or a related •CF₂H radical can participate in cascade reactions. These processes often involve the addition of the radical to an alkene or alkyne, followed by an intramolecular cyclization to construct complex heterocyclic scaffolds in a single step. researchgate.net For example, a difluoromethyl radical can add to an olefin, and the resulting alkyl radical can then attack an intramolecular aromatic ring to trigger further transformations. rhhz.net This strategy is highly efficient for building diverse molecular architectures containing the CF₂H moiety. researchgate.netrsc.org
| Radical Precursor/Source | Initiation Method | Reactive Intermediate | Subsequent Reaction Type |
|---|---|---|---|
| Ar-CF₃ | Photoredox Catalysis / Reductant | Aryldifluoromethyl radical (Ar-•CF₂) | Addition to alkenes |
| Chlorodifluoroacetic anhydride | Photocatalysis | Chlorodifluoromethyl radical (•CF₂Cl) | Aromatic C-H difluoromethylation |
| S-(Difluoromethyl)sulfonium salt | Visible-light Photocatalysis | Difluoromethyl radical (•CF₂H) | Addition/Cyclization Cascade |
| (Difluoromethyl)zinc reagent | Copper Catalysis | Copper-bound CF₂H species | Cross-coupling |
The two fluorine atoms in the difluoromethyl group exert a profound influence on the reactivity of 4-(Difluoromethyl)benzamide through a combination of electronic and steric effects.
Kinetics: The CF₂H group is strongly electron-withdrawing due to the high electronegativity of fluorine. This effect has several kinetic consequences:
It increases the electrophilicity of the benzamide's carbonyl carbon, likely accelerating the rate of nucleophilic attack (the addition step) in nucleophilic acyl substitution reactions.
It deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present on the ring.
The difluoromethyl radical (•CF₂H) is considered nucleophilic in nature, in contrast to the electrophilic trifluoromethyl radical (•CF₃). rsc.orgnih.gov This dictates its regioselectivity in additions to electron-deficient alkenes.
Thermodynamics: Fluorine substitution significantly impacts the thermodynamics of reactions by altering bond strengths and the stability of reactants, intermediates, and products.
The C-F bond is exceptionally strong, making its homolytic cleavage difficult. rhhz.net However, the conversion of a C-H bond to a C-F bond is highly exothermic, providing a thermodynamic driving force for fluorination reactions. beilstein-journals.orgmdpi.com
The CF₂H group can act as a moderate hydrogen bond donor, a property that can influence intermolecular interactions and the stability of transition states or protein-ligand complexes. nih.govresearchgate.netnih.gov
Fluorination alters the electrostatic potential and hydrophobicity of a molecule, which are key thermodynamic parameters governing interactions in biological systems and influencing properties like binding affinity. nih.govnih.gov The introduction of fluorine generally leads to thermodynamically favorable binding events in many cases. nih.govharvard.edu
| Property | Kinetic Effect | Thermodynamic Effect |
|---|---|---|
| Electronic Effect | Increases electrophilicity of carbonyl carbon; Deactivates ring to EAS; Activates ring to SₙAr. | Stabilizes anionic intermediates (e.g., Meisenheimer complexes in SₙAr). |
| Radical Nature | •CF₂H radical behaves as a nucleophile, affecting regioselectivity of addition reactions. | Influences the stability of radical intermediates. |
| Hydrogen Bonding | Can accelerate reactions by stabilizing transition states through H-bonding. | The C-H of the CF₂H group can act as an H-bond donor, stabilizing complexes. |
| Bond Strengths | High C-F bond energy makes it a kinetically slow bond to break. | High C-F bond strength provides a thermodynamic driving force for fluorination. |
Enzyme-Catalyzed Transformations of Difluoromethylated Scaffolds
The introduction of fluorine into organic molecules can significantly alter their biological properties, and the difluoromethyl group (CHF2) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities. nih.gov While specific enzyme-catalyzed transformations of this compound are not extensively documented in publicly available literature, the enzymatic machinery of various organisms has been shown to process fluorinated aromatic compounds. These processes primarily involve hydroxylation and defluorination reactions.
Microbial cytochrome P450 monooxygenases are well-known for their ability to hydroxylate a wide range of aromatic compounds. nih.gov This class of enzymes could potentially catalyze the hydroxylation of the aromatic ring of this compound. The regioselectivity of such a reaction would be influenced by the electronic properties of both the amide and the difluoromethyl substituents.
Furthermore, enzymatic defluorination of aromatic compounds has been observed. researchgate.net For instance, certain bacterial enzymes can catalyze the hydrolytic cleavage of carbon-fluorine bonds. While the C-F bond is the strongest covalent bond in organic chemistry, enzymatic systems have evolved to facilitate its cleavage. The proposed mechanisms often involve an initial enzymatic attack at a position adjacent to the fluorinated carbon, followed by subsequent elimination or substitution of the fluorine atom. In the context of this compound, a hypothetical enzymatic transformation could involve initial oxidation of the difluoromethyl group, potentially leading to a less stable intermediate that could undergo further enzymatic or non-enzymatic defluorination.
A chemo-enzymatic strategy has also been described for the fluorination of organic compounds, which combines the selectivity of cytochrome P450-catalyzed oxygenation with a subsequent deoxofluorination step. nih.gov While this is a synthetic approach, it highlights the potential for enzymes to interact with and modify molecules at sites that can be subsequently fluorinated or de-fluorinated.
Structure-Reactivity Relationship Studies of this compound Derivatives
The reactivity of this compound derivatives is intrinsically linked to the electronic properties of the difluoromethyl group and its influence on the benzamide (B126) scaffold. Structure-reactivity relationship (SAR) studies aim to elucidate how modifications to the molecular structure affect its chemical behavior.
The difluoromethyl group is generally considered to be electron-withdrawing, albeit less so than the trifluoromethyl group. This electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms. As a result, the CHF2 group at the para-position of the benzamide ring will influence the electron density of the aromatic system and the reactivity of the amide functionality.
Influence on the Aromatic Ring:
The electron-withdrawing character of the difluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The extent of this deactivation would be less pronounced than that of a trifluoromethyl group. Conversely, the ring is activated towards nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
Influence on the Amide Group:
The electronic effect of the para-difluoromethyl substituent will also be transmitted to the amide group. The electron-withdrawing nature of the CHF2 group will decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. This could affect the rates of hydrolysis or other reactions involving the amide functionality.
Reactivity of the Difluoromethyl Group Itself:
While often considered relatively inert, the difluoromethyl group can participate in chemical transformations. The C-H bond in the CHF2 group is acidic and can be deprotonated under strong basic conditions to form a difluoromethyl anion. acs.org This nucleophilic species can then react with various electrophiles, allowing for further functionalization at the difluoromethyl position. This reactivity provides a pathway for the synthesis of more complex derivatives.
A hypothetical SAR study on a series of this compound derivatives could involve modifying the substituents on the amide nitrogen or on the aromatic ring and observing the impact on a specific reaction rate. For example, the rate of alkaline hydrolysis could be measured for a series of N-substituted derivatives. It would be expected that electron-donating groups on the nitrogen would increase the rate of hydrolysis, while electron-withdrawing groups would decrease it.
The following table illustrates a hypothetical set of derivatives and the expected trend in reactivity towards nucleophilic attack at the carbonyl carbon based on the electronic properties of the N-substituent.
| Derivative Name | N-Substituent (R) | Electronic Effect of R | Expected Relative Reactivity (towards nucleophilic attack) |
| This compound | -H | Neutral | Baseline |
| 4-(Difluoromethyl)-N-methylbenzamide | -CH3 | Electron-donating | Higher |
| N-Acetyl-4-(difluoromethyl)benzamide | -COCH3 | Electron-withdrawing | Lower |
| 4-(Difluoromethyl)-N-phenylbenzamide | -C6H5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Dependent on the balance of effects |
This predictive table is based on general principles of organic chemistry. Experimental validation would be necessary to confirm these trends for this compound derivatives.
Structural Elucidation and Spectroscopic Characterization of 4 Difluoromethyl Benzamide
Spectroscopic Analytical Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-(Difluoromethyl)benzamide.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and for probing the environment of fluorine atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons, due to the para-substitution, would likely appear as two sets of doublets in the region of 7.5-8.0 ppm. The amide protons would be visible as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed downfield, around 165-170 ppm. The aromatic carbons would show a set of signals in the 125-140 ppm range. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the adjacent proton.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.8-8.0 | d | ~8.0 | Aromatic (2H, ortho to C=O) |
| ¹H | ~7.5-7.7 | d | ~8.0 | Aromatic (2H, meta to C=O) |
| ¹H | ~7.0-8.0 | br s | - | -CONH₂ (2H) |
| ¹H | ~6.5-7.0 | t | ~56 | -CHF₂ (1H) |
| ¹³C | ~168 | s | - | -C=O |
| ¹³C | ~138 | s | - | Aromatic (C-CHF₂) |
| ¹³C | ~132 | s | - | Aromatic (C-CONH₂) |
| ¹³C | ~128 | s | - | Aromatic (CH, ortho to C=O) |
| ¹³C | ~126 | s | - | Aromatic (CH, meta to C=O) |
| ¹³C | ~115 | t | ~240 | -CHF₂ |
| ¹⁹F | ~ -110 | d | ~56 | -CHF₂ |
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide are expected as two bands in the region of 3400-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) should be present around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600-1640 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group would likely appear in the region of 1100-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The C=O stretch is also Raman active.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | ~3350, ~3180 | ~3350, ~3180 |
| C-H stretch (aromatic) | ~3050 | ~3050 |
| C=O stretch (Amide I) | ~1660 | ~1660 |
| N-H bend (Amide II) | ~1620 | - |
| C-C stretch (aromatic) | ~1600, ~1450 | ~1600, ~1450 |
| C-N stretch | ~1400 | ~1400 |
| C-F stretch | ~1100-1000 | ~1100-1000 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The primary absorption would likely be due to π → π* transitions of the benzene (B151609) ring and the carbonyl group. The presence of the amide and difluoromethyl groups as substituents on the benzene ring would influence the position and intensity of these absorption maxima (λmax).
Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Transition | Predicted λmax (nm) |
|---|---|
| π → π | ~230-250 |
| n → π | ~270-290 |
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation, which can be a prominent peak in the spectrum. Further fragmentation could involve the loss of CO from the benzoyl cation to yield a phenyl cation. The presence of the difluoromethyl group would also influence the fragmentation pattern.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
|---|---|
| [M]⁺ | [C₈H₇F₂NO]⁺ |
| [M - 16]⁺ | [C₈H₇F₂O]⁺ (loss of NH₂) |
| [M - 44]⁺ | [C₇H₅F₂]⁺ (loss of CONH₂) |
| [M - 16 - 28]⁺ | [C₇H₅F₂]⁺ (loss of NH₂ and CO) |
Crystallographic Analysis and Solid-State Structure
Crystallographic analysis provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. This would include the planarity of the benzamide (B126) moiety and the orientation of the difluoromethyl group relative to the aromatic ring. In the solid state, benzamide derivatives typically form hydrogen-bonded networks through their amide groups, which would be a key feature of the crystal packing of this compound. The analysis would provide accurate measurements of all bond lengths and angles.
Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Length (C=O) | ~1.24 Å |
| Key Bond Length (C-N) | ~1.33 Å |
| Key Bond Length (C-F) | ~1.35 Å |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of benzamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For this compound, the difluoromethyl group (-CHF2) at the para position is expected to play a crucial role in dictating the arrangement of molecules in the solid state. This group, being a hydrogen bond donor and possessing fluorine atoms that can act as weak hydrogen bond acceptors, contributes to a complex network of intermolecular interactions.
Hydrogen Bonding Networks (N-H···O, C-H···F)
The primary amide group (-CONH2) of this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of most primary amides. These interactions often result in the formation of well-defined supramolecular synthons, such as dimers or catemers, which then assemble into higher-order structures.
A detailed characterization of these hydrogen bonding networks, including their geometries (bond lengths and angles), is essential for a complete understanding of the solid-state structure of this compound. Such an analysis would rely on precise atomic coordinates obtained from X-ray or neutron diffraction studies.
Polymorphism and Crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming directional intermolecular interactions like hydrogen bonds. Benzamide itself is known to exhibit multiple polymorphic forms, and it is plausible that this compound could also display this behavior.
Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. The discovery and characterization of polymorphs of this compound would require systematic crystallization studies under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solid-state NMR spectroscopy would be instrumental in identifying and characterizing any polymorphic forms.
Currently, there are no published studies specifically detailing the polymorphism or controlled crystallization of this compound. Research in this area would be valuable for understanding the solid-state landscape of this compound and for controlling its physical properties for potential applications.
Data Tables
Due to the absence of specific experimental data for this compound in the searched literature, representative data tables cannot be generated. The following tables are placeholders to illustrate the type of data that would be included if crystallographic and spectroscopic studies were available.
Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Table 2: Hypothetical Hydrogen Bond Geometries in a Polymorph of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| N-H···O | Value | Value | Value | Value |
| C-H···F | Value | Value | Value | Value |
Theoretical and Computational Chemistry of 4 Difluoromethyl Benzamide Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. Methods such as Density Functional Theory (DFT) offer a robust framework for analyzing the electronic structure, molecular orbitals, and bonding characteristics of 4-(difluoromethyl)benzamide.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible arxiv.org.
For the parent molecule, benzamide (B126), DFT studies have been performed to determine its optimized geometry researchgate.net. It is expected that the introduction of the electron-withdrawing difluoromethyl group at the para position would lead to subtle but predictable changes in the bond lengths and angles of the benzene (B151609) ring and the amide group. For instance, the C-C bonds within the phenyl ring adjacent to the substituted carbon might exhibit slight elongation or shortening due to electronic effects.
Vibrational frequency analysis, performed computationally, serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule arxiv.org. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. For benzamide, theoretical vibrational spectra have been calculated and compared with experimental data researchgate.net. In the case of this compound, characteristic vibrational frequencies associated with the C-F stretching and bending modes of the difluoromethyl group would be prominent features in its predicted spectrum.
Table 1: Predicted Key Vibrational Frequencies for Benzamide (Illustrative) (Based on general DFT calculations for similar molecules)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Amide | ~3500 |
| N-H Symmetric Stretch | Amide | ~3400 |
| C=O Stretch | Amide | ~1700 |
| C-N Stretch | Amide | ~1400 |
| Aromatic C-H Stretch | Phenyl Ring | ~3100-3000 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.comlibretexts.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO researchgate.net.
Table 2: Representative Frontier Molecular Orbital Energies for Benzamide
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule wikipedia.orgwisc.edu. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions researchgate.net.
In the context of this compound, NBO analysis would reveal the charge distribution across the molecule. The electronegative fluorine and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon and hydrogen atoms would be more electropositive. A key aspect of NBO analysis is the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs of the amide oxygen and the antibonding orbitals of the adjacent C=O and C-N bonds can provide insight into the resonance stabilization of the amide group. Furthermore, interactions involving the difluoromethyl group and the phenyl ring would quantify the electronic influence of this substituent. Studies on benzamide have utilized NBO analysis to understand charge delocalization effects worldscientific.com.
Computational Determination of Formation Enthalpies
The enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods can provide reliable estimates. High-level quantum chemical methods, such as G3 or G4 theory, are often employed for accurate calculations of formation enthalpies.
For the parent compound, benzamide, the solid-phase enthalpy of formation has been experimentally determined chemeo.com. Computational approaches would involve calculating the total electronic energy of this compound and the energies of its constituent elements in their standard states. The difference between these energies, with appropriate thermal corrections, would yield the enthalpy of formation. This value is crucial for understanding the thermodynamic stability of the compound.
Conformational Landscape and Energetics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the conformational landscape and identifying the most stable conformers.
Analysis of Torsion Angles and Dihedral Angles
The conformation of this compound is primarily defined by the rotation around the single bonds, particularly the bond connecting the phenyl ring to the amide group and the bond connecting the difluoromethyl group to the phenyl ring. The relative orientation of these groups is described by torsion or dihedral angles.
A key dihedral angle in benzamide derivatives is the one defining the twist between the plane of the phenyl ring and the plane of the amide group (C-C-C=O). For benzamide itself, the planar conformation is generally favored to maximize conjugation between the phenyl ring's π-system and the amide group. However, steric hindrance from substituents can lead to non-planar arrangements acs.org. In a study of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings were found to be tilted approximately 60° with respect to each other in the crystal structure, a significant deviation from the 30° predicted by DFT for an isolated molecule, highlighting the influence of intermolecular interactions in the solid state nih.gov.
For this compound, a potential energy surface scan can be performed by systematically rotating the relevant dihedral angles and calculating the energy at each step. This would reveal the low-energy conformations and the energy barriers between them. The rotation of the difluoromethyl group would also have a distinct energy profile, with staggered conformations generally being more stable than eclipsed ones.
Energy Profiles of Conformational Changes
The conformational landscape of a molecule is crucial for understanding its physical, chemical, and biological properties. Conformational analysis through computational methods involves mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds. A relaxed PES scan is a common technique where a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle. uni-muenchen.deq-chem.comjoaquinbarroso.com This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for conformational changes. uni-muenchen.de
For a molecule like this compound, the key rotational barriers would likely involve the rotation around the C(aryl)-C(amide) bond and the C(aryl)-C(difluoromethyl) bond. The energy profile for these rotations would reveal the most stable arrangement of the amide and difluoromethyl groups relative to the benzene ring.
For instance, in a computational study of a different benzamide derivative, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), conformational analysis predicted the lowest energy conformer by mapping the PES along a specific dihedral angle. tandfonline.comresearchgate.net A similar approach for this compound would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure and energies. researchgate.net
Illustrative Energy Profile Data for a Benzamide Derivative:
Below is a representative table illustrating the kind of data obtained from a PES scan for a hypothetical benzamide derivative, showing the relative energies of different conformers.
| Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Conformer Description |
| 0° | 2.5 | Eclipsed (Transition State) |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 3.0 | Eclipsed (Transition State) |
| 180° | 0.5 | Staggered (Local Minimum) |
This table is for illustrative purposes and does not represent actual data for this compound.
Intermolecular Interactions and Crystal Packing Theory
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational chemistry provides powerful tools to analyze and quantify these interactions, which is essential for understanding polymorphism—the ability of a compound to crystallize in multiple forms with different properties. rsc.orgtandfonline.com
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored based on various properties, such as dnorm, which indicates contacts shorter (red), equal to (white), or longer (blue) than the van der Waals radii. nih.gov
From the Hirshfeld surface, a two-dimensional "fingerprint plot" can be generated. rsc.orgcrystalexplorer.net This plot summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). rsc.org The color of the plot indicates the frequency of occurrence of each (di, de) pair. crystalexplorer.net These plots provide a unique fingerprint for the crystal packing and can be deconstructed to show the percentage contribution of different types of interactions, such as H···H, O···H, and C···H contacts. nih.govresearchgate.net
For a molecule like this compound, one would expect significant contributions from H···H, O···H, F···H, and possibly C···H/H···C and π-π stacking interactions, which would be quantifiable through Hirshfeld analysis.
Illustrative Hirshfeld Surface Analysis Data for a Benzamide Derivative:
The following table shows typical percentage contributions of intermolecular contacts obtained from a Hirshfeld surface analysis of a crystalline benzamide derivative. researchgate.netresearchgate.net
| Contact Type | Percentage Contribution (%) |
| H···H | 47.5 |
| O···H/H···O | 30.5 |
| C···H/H···C | 28.2 |
| N···H/H···N | 6.1 |
| C···C | 4.6 |
This data is from a study on N-{3-[(4-meth-oxy-phen-yl)carbamo-yl]phen-yl}-3-nitro-benzamide and 3-{1-[(2-hydroxyphenyl)methyl]... and is for illustrative purposes. nih.gov
Calculation of Molecular Interaction Energies
To gain a deeper, quantitative understanding of crystal packing, the interaction energies between pairs of molecules (dimers) within the crystal lattice can be calculated. These calculations are often performed using high-level quantum mechanical methods, such as DFT with dispersion corrections (DFT-D) or Møller–Plesset perturbation theory (MP2), which are necessary to accurately model weak interactions. mdpi.comacs.org
Illustrative Molecular Interaction Energy Data for a Molecular Crystal:
This table provides an example of calculated interaction energies and their components for a specific molecular pair in a crystal, demonstrating the type of insights gained from such calculations.
| Molecular Pair | Etot (kcal/mol) | Ecoul (kcal/mol) | Epol (kcal/mol) | Edisp (kcal/mol) | Erep (kcal/mol) |
| Amide Dimer (N-H···O) | -27.4 | -15.8 | -4.3 | -18.1 | 10.8 |
| Stacked Rings (π···π) | -12.3 | -4.5 | -1.7 | -15.4 | 9.3 |
| C-H···O Interaction | -5.9 | -3.1 | -0.8 | -5.5 | 3.5 |
This data is illustrative, based on typical values for interactions in organic crystals as found in studies like that on tris(4-aminophenyl)amine-based derivatives, and does not represent this compound. mdpi.com
Computational Prediction of Chemical Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. csmres.co.ukrsc.org DFT-based calculations are widely used to explore reaction mechanisms and to calculate various reactivity descriptors. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
Local Reactivity Descriptors: To predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, local reactivity descriptors such as Fukui functions are employed. These functions indicate how the electron density changes at a specific point in the molecule upon the addition or removal of an electron.
For this compound, these computational tools could be used to predict its susceptibility to various reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic attack at the carbonyl carbon.
Illustrative Chemical Reactivity Descriptors for a Benzamide Derivative:
The following table presents a set of hypothetical reactivity descriptors calculated for a benzamide derivative, illustrating the type of data used to assess chemical reactivity.
| Parameter | Value (eV) |
| EHOMO | -7.25 |
| ELUMO | -1.73 |
| HOMO-LUMO Gap (ΔE) | 5.52 |
| Chemical Potential (μ) | -4.49 |
| Chemical Hardness (η) | 2.76 |
| Global Electrophilicity Index (ω) | 3.66 |
This data is based on values for a representative 3-fluorobenzamide (B1676559) and is for illustrative purposes only. researchgate.net
The Difluoromethyl Moiety: Influence on Benzamide Molecular Architecture and Chemical Behavior
Electronic and Steric Effects of the Difluoromethyl Group on the Benzamide (B126) System
The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. iucr.org Its electronic influence on the benzamide system is primarily inductive, stemming from the high electronegativity of the two fluorine atoms. This results in a strong electron-withdrawing effect on the phenyl ring.
In contrast to the trifluoromethyl group, which is purely electron-withdrawing, the difluoromethyl group possesses a hydrogen atom capable of engaging in hydrogen bonding. This dual character—lipophilic and hydrogen-bond donor—is a key feature influencing its interaction with its environment. iucr.org
The steric footprint of the difluoromethyl group, while larger than a hydrogen atom, is considered relatively compact. The van der Waals radius of fluorine is a key factor in this compact steric profile. This allows it to be incorporated into molecular structures without causing significant steric hindrance, a property that is highly valuable in medicinal chemistry.
Table 1: Comparison of Electronic and Steric Parameters
| Functional Group | Hammett Parameter (σp) | van der Waals Radius (Å) |
| -H | 0.00 | 1.20 |
| -CH3 | -0.17 | 2.00 |
| -CF3 | 0.54 | 2.44 |
| -CHF2 | ~0.30 (estimated) | ~2.20 (estimated) |
Data for -H, -CH3, and -CF3 are established reference values. Data for -CHF2 are estimated based on its known electronic and steric properties relative to the other groups.
Impact on Molecular Conformation and Planarity
It is therefore plausible that 4-(difluoromethyl)benzamide also exhibits a degree of non-planarity, with the difluoromethyl group influencing the rotational barrier around the C-C bond connecting it to the phenyl ring. This conformational flexibility can have significant implications for how the molecule interacts with biological targets.
Role in Intermolecular and Intramolecular Hydrogen Bonding
The amide functionality of benzamide is a classic participant in hydrogen bonding, with the N-H protons acting as donors and the carbonyl oxygen as an acceptor. The introduction of the difluoromethyl group at the para-position introduces an additional, albeit weaker, hydrogen bond donor in the form of the C-H bond of the -CHF2 moiety. iucr.org
While intramolecular hydrogen bonding involving the difluoromethyl group is less likely in the para-substituted isomer due to the distance from the amide group, its ability to engage in intermolecular hydrogen bonds is a significant feature of its chemical behavior. The presence of fluorine atoms in other positions, such as ortho, has been shown to facilitate intramolecular hydrogen bonds. nist.gov
Modulation of Chemical Reactivity and Stability via Difluoromethyl Substitution
The strong electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring towards electrophilic substitution reactions. This effect is a direct consequence of the inductive pull of the fluorine atoms, which reduces the electron density of the benzene (B151609) ring.
Conversely, the difluoromethyl group can enhance the stability of the benzamide molecule. The C-F bond is significantly stronger than a C-H bond, making the -CHF2 group resistant to metabolic degradation. This increased metabolic stability is a highly desirable property in the design of pharmaceuticals. chemeo.com
Furthermore, the electron-withdrawing effect of the difluoromethyl group can influence the acidity of the N-H protons of the amide group, making them more acidic compared to unsubstituted benzamide. This can affect the reactivity of the amide group in certain chemical transformations. While specific reactivity studies on this compound are limited, the general principles of electronic effects of fluorinated substituents on aromatic systems are well-established.
Applications of 4 Difluoromethyl Benzamide in Organic Synthesis and Novel Scaffold Development
4-(Difluoromethyl)benzamide as a Versatile Synthetic Intermediate
This compound serves as a valuable starting material and intermediate in the synthesis of more elaborate molecular structures. Its benzamide (B126) core provides a robust anchor for various chemical transformations, while the difluoromethyl group imparts unique electronic and steric properties that can be leveraged in synthetic design.
Precursor for Complex Organic Molecules
While direct, multi-step syntheses commencing from this compound to create large, complex natural product-like molecules are not extensively documented in dedicated studies, its structural motifs are present in a range of biologically active compounds. The general synthetic utility of benzamides and the known stability of the difluoromethyl group suggest its suitability as a foundational piece in convergent synthetic strategies. The amide functionality can be hydrolyzed to the corresponding benzoic acid, reduced to an amine, or serve as a directing group for ortho-metalation, opening avenues to a variety of substituted benzene (B151609) derivatives.
Building Block in Heterocyclic Chemistry
The benzamide moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. Although specific examples starting directly from this compound are not frequently highlighted in the literature, general methodologies for the cyclization of benzamides are applicable. For instance, radical-mediated cyclization of appropriately substituted benzamides can lead to the formation of isoquinolinediones. It is plausible that N-alkenyl-4-(difluoromethyl)benzamides could undergo such transformations to yield difluoromethyl-substituted heterocyclic systems. The development of methods for the synthesis of N-difluoromethyl amides and their derivatives underscores the chemical robustness of the N-CF2H motif, suggesting that the C-CF2H group in this compound would be stable to a variety of cyclization conditions. nih.gov
Derivatization Strategies for Functional Group Diversification
The functional group handles present in this compound—the amide (CONH2) and the aromatic ring—offer multiple points for derivatization. These modifications are crucial for tuning the physicochemical properties of the resulting molecules and for building libraries of compounds for screening purposes.
The amide nitrogen can be functionalized through alkylation or arylation to generate secondary or tertiary amides. Furthermore, the amide can participate in condensation reactions with various electrophiles. The aromatic ring is amenable to electrophilic aromatic substitution reactions, although the difluoromethyl group's electronic-withdrawing nature would direct incoming electrophiles to the meta-position.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-4-(difluoromethyl)benzamide |
| Hofmann Rearrangement | Br2, NaOH | 4-(Difluoromethyl)aniline |
| Dehydration | P2O5 or other dehydrating agents | 4-(Difluoromethyl)benzonitrile |
| Electrophilic Nitration | HNO3, H2SO4 | 4-(Difluoromethyl)-3-nitrobenzamide |
This table represents potential reactions based on the known reactivity of benzamides and aromatic compounds.
Design and Synthesis of Fluorinated Benzamide Scaffolds for Chemical Research
The this compound scaffold is an attractive core for the design and synthesis of novel fluorinated molecules for various research applications, particularly in drug discovery. The difluoromethyl group is a key feature, acting as a lipophilic hydrogen bond donor, which can enhance binding affinity to biological targets.
Strategic Integration of the Difluoromethyl Group into Novel Benzamide Derivatives
The synthesis of novel benzamide derivatives often involves the coupling of a substituted benzoic acid with an amine. In this context, 4-(difluoromethyl)benzoic acid, the precursor to this compound, is a critical building block. By coupling this acid with a diverse range of amines, a vast library of novel benzamide scaffolds can be generated. This approach allows for the systematic exploration of structure-activity relationships (SAR), where the impact of the difluoromethyl group in combination with various amine substituents can be evaluated. The development of efficient synthetic routes to fluorinated building blocks is a continuing area of research, highlighting the demand for compounds like this compound in medicinal chemistry programs. nih.gov
Application in Late-Stage Functionalization of Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into complex molecules at a late step in the synthesis. While this compound itself would be used in earlier stages, the methods for introducing a difluoromethyl group are highly relevant to creating such scaffolds. Techniques for the direct C-H difluoromethylation of aromatic rings have advanced significantly, allowing for the late-stage introduction of the CF2H group onto complex benzamide-containing molecules. rsc.org This approach enables the rapid diversification of drug-like molecules, allowing medicinal chemists to fine-tune properties without resorting to de novo synthesis. The availability of robust difluoromethylation reagents and protocols expands the toolkit for creating novel benzamide derivatives with potentially improved pharmacological profiles.
Emerging Roles in Materials Science Precursor Development
The benzamide functional group is a well-established component in the synthesis of robust polymers, most notably aramides like Kevlar®, where it forms the backbone of the polymer chains. nih.govcolorado.edu The introduction of a difluoromethyl group onto the benzene ring of the benzamide structure is anticipated to impart a range of desirable properties to the resulting materials, opening up new avenues for their application.
The primary allure of the difluoromethyl group lies in its distinct electronic characteristics and its capacity for hydrogen bonding. Unlike the trifluoromethyl group, the difluoromethyl group possesses a hydrogen atom, enabling it to act as a hydrogen bond donor. mdpi.comresearchgate.net This feature can significantly influence the intermolecular interactions within a material, potentially leading to enhanced thermal stability and altered mechanical properties.
Furthermore, the presence of fluorine atoms in the difluoromethyl group contributes to a lower dielectric constant and reduced water absorption in polymers, properties that are highly sought after in the microelectronics industry for the production of insulating materials. lookchem.comrsc.org Research on fluorinated polyimides, for instance, has demonstrated that the incorporation of fluorine-containing groups can significantly improve solubility, optical transparency, and thermal stability. rsc.orgmdpi.com While much of this research has focused on trifluoromethylated compounds, the principles are expected to extend to materials derived from this compound.
The potential applications of this compound as a precursor are not limited to high-performance polymers. The unique combination of the benzamide and difluoromethyl groups makes it an interesting candidate for the synthesis of novel organic scaffolds with applications in areas such as liquid crystals and functional organic materials. The rigid nature of the benzamide core, coupled with the specific interactions facilitated by the difluoromethyl group, could lead to the development of new mesogenic materials with unique phase behaviors. rsc.org
Research Findings on Related Fluorinated Precursors
While direct studies on polymers derived from this compound are still emerging, research on analogous compounds provides strong evidence for its potential. The table below summarizes key findings from studies on polymers synthesized from fluorinated precursors, highlighting the impact of fluorine-containing groups on material properties.
| Precursor/Monomer | Resulting Polymer/Material | Key Property Enhancements |
| Fluorinated Diamines | Polyimides | Improved solubility, enhanced thermal stability, lower dielectric constant, increased optical transparency. rsc.orgmdpi.com |
| Trifluoromethyl-substituted Monomers | Aromatic Polyimides | Reduced water absorption, high glass transition temperatures. rsc.org |
| Benzamide Derivatives | Liquid Crystals | Formation of various liquid crystalline phases, with properties influenced by intermolecular hydrogen bonding. rsc.org |
These findings strongly suggest that polymers and other materials derived from this compound would likely exhibit a favorable combination of these properties. The ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor is a key differentiator from the trifluoromethyl group and is expected to provide an additional tool for fine-tuning the characteristics of advanced materials. As research in this area continues, this compound is poised to become a valuable component in the materials scientist's toolkit for creating the next generation of high-performance materials.
Q & A
Q. What are the key considerations for synthesizing 4-(Difluoromethyl)benzamide in a laboratory setting?
Methodological Answer: The synthesis of this compound typically involves coupling reactions with activated benzoyl derivatives. For example, analogous compounds like 4-(trifluoromethyl)benzamide derivatives are synthesized using p-trifluoromethyl benzoyl chloride and hydroxylamine derivatives under controlled conditions . Critical steps include:
- Reagent Selection : Use of sodium carbonate as a base to neutralize HCl byproducts.
- Purification : Column chromatography with dichloromethane/pentane mixtures to isolate the product.
- Hazard Mitigation : Conduct hazard analysis for reagents (e.g., dichloromethane, fluorinated intermediates) and employ fume hoods and PPE due to potential mutagenicity observed in related anomeric amides .
Q. What physicochemical properties of this compound are critical for experimental design?
Methodological Answer: Key properties include:
- Molecular Weight : ~193.15 g/mol (estimated from analogous fluorinated benzamides) .
- Lipophilicity : The difluoromethyl group enhances lipophilicity, affecting solubility in organic solvents (e.g., acetonitrile, DMSO) .
- Stability : Thermal stability should be assessed via differential scanning calorimetry (DSC), as fluorinated benzamides may decompose under heat .
Q. Table 1: Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₈H₇F₂NO (estimated) | |
| logP (Lipophilicity) | ~2.5 (predicted via QSPR models) | |
| Melting Point | 120–125°C (DSC recommended) |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor potential of this compound?
Methodological Answer:
- Target Identification : Screen against kinase targets (e.g., CHK1) using fluorescence polarization assays, as seen in related pyrrolo[2,3-d]pyrimidine-benzamide hybrids .
- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include positive controls like cisplatin.
- SAR Analysis : Modify substituents (e.g., replacing difluoromethyl with trifluoromethyl) to assess impact on potency .
Q. How should researchers address potential mutagenicity concerns during handling?
Methodological Answer:
- Ames Testing : Follow OECD Guideline 471 to assess bacterial reverse mutation, as applied to structurally similar anomeric amides .
- Safety Protocols : Use closed systems for synthesis, HEPA-filtered ventilation, and disposable nitrile gloves. Monitor airborne particles via GC-MS .
Q. What role does the difluoromethyl group play in optimizing pharmacokinetic properties?
Methodological Answer:
Q. Table 2: Biological Activity of Fluorinated Benzamide Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)benzamide (Analog) | PARP-1 | 0.12 | |
| CHK1 Inhibitor (Hybrid) | CHK1 | 0.08 |
Q. What advanced analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm difluoromethyl placement (δ ~ -120 to -140 ppm) .
- X-ray Crystallography : Resolve crystal structures to analyze conformational effects of fluorine substitution. Refine data with SHELXL .
- In Silico Modeling : Perform DFT calculations (B3LYP/6-311+G**) to predict electrostatic potential surfaces .
Q. How should researchers handle discrepancies in toxicity data across studies?
Methodological Answer:
- Data Triangulation : Compare Ames test results from independent labs and cross-reference with structural analogs (e.g., benzyl chloride mutagenicity) .
- Dose-Response Analysis : Replicate studies using standardized OECD protocols to identify threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
